molecular formula C7H4ClFN2O3 B6164127 5-chloro-4-fluoro-2-nitrobenzamide CAS No. 2383817-13-6

5-chloro-4-fluoro-2-nitrobenzamide

Cat. No.: B6164127
CAS No.: 2383817-13-6
M. Wt: 218.6
InChI Key:
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Description

5-chloro-4-fluoro-2-nitrobenzamide is an organic compound with the molecular formula C7H4ClFN2O3 It is a derivative of benzamide, characterized by the presence of chlorine, fluorine, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-fluoro-2-nitrobenzamide typically involves the nitration of 5-chloro-4-fluoro-2-nitrobenzoic acid, followed by the conversion of the nitro group to an amide. One common method involves the following steps:

    Nitration: 5-chloro-4-fluorobenzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Amidation: The resulting 5-chloro-4-fluoro-2-nitrobenzoic acid is then converted to this compound through a reaction with ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-fluoro-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

    Reduction: The reduction of this compound yields 5-chloro-4-fluoro-2-aminobenzamide.

    Substitution: Nucleophilic substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-4-fluoro-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-4-fluoro-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-nitrobenzamide
  • 4-fluoro-2-nitrobenzamide
  • 5-chloro-4-fluoro-2-aminobenzamide

Uniqueness

5-chloro-4-fluoro-2-nitrobenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups can provide distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

2383817-13-6

Molecular Formula

C7H4ClFN2O3

Molecular Weight

218.6

Purity

95

Origin of Product

United States

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